REACTION_CXSMILES
|
[C:1](#[N:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(N)(=[S:13])C.Cl>CN(C)C=O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1]([NH2:10])=[S:13])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
53.26 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)#N
|
Name
|
|
Quantity
|
60.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled in an ice bath
|
Type
|
DISTILLATION
|
Details
|
The mixture was then distilled on an oil bath at 100° C
|
Type
|
CUSTOM
|
Details
|
After the liquid had been removed
|
Type
|
ADDITION
|
Details
|
aqueous sodium bicarbonate was added
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=S)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |